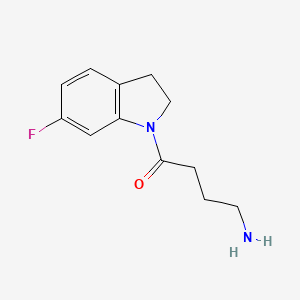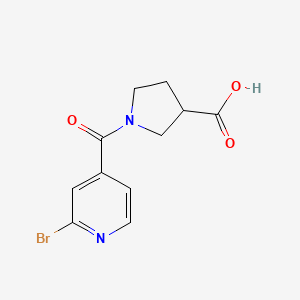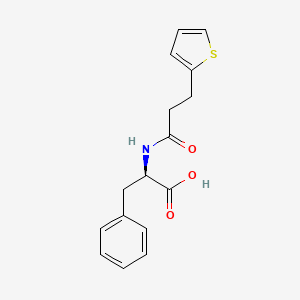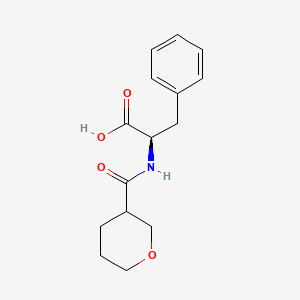![molecular formula C16H21NO4 B6629568 (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)
(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid: is a chiral compound with a specific stereochemistry at the second carbon atom This compound belongs to the class of amino acids and is characterized by the presence of an oxan-2-yl group, an acetyl group, and a phenyl group attached to the propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid typically involves the following steps:
Formation of the oxan-2-yl group: This can be achieved through the cyclization of a suitable precursor, such as a diol, under acidic conditions.
Acetylation: The oxan-2-yl group is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Amidation: The acetylated oxan-2-yl compound is reacted with an amino acid derivative, such as a protected phenylalanine, under coupling conditions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of any protecting groups to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the oxan-2-yl group can yield the corresponding diol.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Diol derivatives.
Substitution: Various acylated derivatives.
科学研究应用
Chemistry:
Synthesis of Chiral Intermediates: The compound can be used as a chiral building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Interaction Studies: It can be used to study interactions with proteins due to its amino acid backbone.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry:
Material Science: It can be used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-2-yl group and the phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The acetyl group can also play a role in its interaction with proteins and other biomolecules.
相似化合物的比较
(2R)-2-[[2-(tetrahydrofuran-2-yl)acetyl]amino]-3-phenylpropanoic acid: Similar structure with a tetrahydrofuran ring instead of an oxan-2-yl group.
(2R)-2-[[2-(pyrrolidin-2-yl)acetyl]amino]-3-phenylpropanoic acid: Contains a pyrrolidine ring instead of an oxan-2-yl group.
Uniqueness:
- The presence of the oxan-2-yl group in (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different ring structures.
属性
IUPAC Name |
(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(11-13-8-4-5-9-21-13)17-14(16(19)20)10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,18)(H,19,20)/t13?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHKDERJWOITEB-ARLHGKGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)CC(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid](/img/structure/B6629488.png)
![3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid](/img/structure/B6629490.png)
![4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629497.png)
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)
![4-(Bicyclo[2.2.1]heptane-2-carbonylamino)-2-fluorobenzoic acid](/img/structure/B6629521.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629522.png)

![3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide](/img/structure/B6629534.png)

![2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629556.png)
![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)



